3-{(5E)-4-oxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Overview
Description
3-{(5E)-4-oxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(5E)-4-oxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multiple steps. One common approach is the condensation of 4-(prop-2-yn-1-yloxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{(5E)-4-oxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to the corresponding benzyl group.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the benzylidene group can produce the corresponding benzyl derivative .
Scientific Research Applications
3-{(5E)-4-oxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in bacterial resistance.
Medicine: It is being investigated for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-{(5E)-4-oxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways that are critical for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-{(5E)-4-oxo-5-[4-(methoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
- 3-{(5E)-4-oxo-5-[4-(ethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
- 3-{(5E)-4-oxo-5-[4-(butoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Uniqueness
The uniqueness of 3-{(5E)-4-oxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid lies in its prop-2-yn-1-yloxy group, which imparts distinct reactivity and potential for further functionalization compared to its analogs with different alkoxy groups .
Properties
IUPAC Name |
3-[(5E)-4-oxo-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S2/c1-2-9-21-12-5-3-11(4-6-12)10-13-15(20)17(16(22)23-13)8-7-14(18)19/h1,3-6,10H,7-9H2,(H,18,19)/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWIZNQPSCTWBD-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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